molecular formula C7H8F3NO4 B2443977 2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid CAS No. 2361636-29-3

2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid

Cat. No. B2443977
CAS RN: 2361636-29-3
M. Wt: 227.139
InChI Key: SXXFSMGLMHKZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of a similar compound, a fluorinated derivative of sigma-1 receptor modulator E1R, was reported in a study . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a trifluoromethyl group and a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of a similar compound, a fluorinated derivative of sigma-1 receptor modulator E1R, include ozonation and catalytic hydrogenation .

Mechanism of Action

The mechanism of action of HOTA is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various metabolic pathways. HOTA has been shown to inhibit the activity of enzymes such as aldose reductase, which is involved in the development of diabetic complications, and acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
HOTA has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiproliferative activities. HOTA has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. HOTA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using HOTA in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. HOTA is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using HOTA in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several potential future directions for research on HOTA. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to investigate its potential as a tool for studying the role of enzymes in various metabolic pathways. Additionally, further research is needed to optimize the synthesis method of HOTA to improve its yield and purity.

Synthesis Methods

HOTA is synthesized from 3-(trifluoromethyl)pyrrolidine-2,5-dione and glycine ethyl ester hydrochloride in the presence of a base. The reaction yields HOTA as a white solid in a moderate yield. This synthesis method has been optimized to improve the yield and purity of HOTA.

Scientific Research Applications

HOTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, HOTA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In biochemistry, HOTA has been used as a tool to study the role of enzymes in various metabolic pathways. In agriculture, HOTA has been investigated as a potential herbicide due to its ability to inhibit the growth of certain weeds.

properties

IUPAC Name

2-[1-hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO4/c8-7(9,10)6(2-5(13)14)1-4(12)11(15)3-6/h15H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXFSMGLMHKZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CC1(CC(=O)O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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